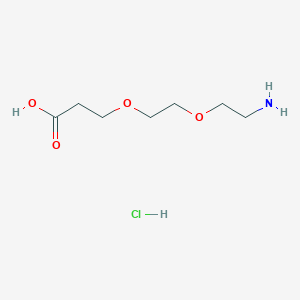

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride

Description

Structural and Functional Contributions of PEG Linkers

The incorporation of PEG spacers between antibodies and cytotoxic drugs enhances:

- Solubility : PEG's hydrophilic nature prevents hydrophobic interactions between conjugated drugs, reducing aggregation.

- Pharmacokinetics : Extended circulation half-life due to reduced renal clearance and enzymatic degradation.

- Controlled Release : Tunable linker length and chemistry (e.g., cleavable vs. non-cleavable) dictate drug release mechanisms.

For example, branched PEG linkers allow simultaneous conjugation of multiple drug molecules, amplifying therapeutic potency by 10–100-fold in vivo. This "doubled payload" approach is critical for targeting tumors with low antigen density.

Structural Advantages of Aminoethoxy-Ethoxy Propanoic Acid Scaffolds

The compound 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride exemplifies a next-generation PEG derivative engineered for precision bioconjugation. Its structure comprises three key elements:

- Ethylene Glycol Backbone : Two ethoxy units provide hydrophilicity and flexibility, ensuring solubility in aqueous and organic solvents.

- Amino Terminal Group : A primary amine (-NH$$_2$$) enables site-specific conjugation via NHS ester or maleimide chemistry.

- Propanoic Acid Tail : A carboxylic acid (-COOH) facilitates additional functionalization or covalent attachment to nanoparticles.

Comparative Analysis of Linker Architectures

The following table highlights the advantages of aminoethoxy-ethoxy propanoic acid over conventional linkers:

| Property | SPDB/SMCC Linkers | Aminoethoxy-Ethoxy Propanoic Acid |

|---|---|---|

| Hydrophilicity | Low | High (PEG-mediated) |

| Conjugation Sites | Single (thiol/maleimide) | Dual (amine + carboxylate) |

| Drug-to-Antibody Ratio (DAR) | ≤4 | ≤10 |

| Stability in Serum | Moderate | High (PEG shielding) |

Mechanistic Insights

- Dual Functionalization : The amine and carboxylate groups allow sequential conjugation strategies. For instance, the amine can bind to antibodies via NHS esters, while the carboxylate links to drugs or fluorescent tags.

- Rigidity-Flexibility Balance : The ethoxy-ethoxy spacer provides sufficient flexibility to accommodate steric hindrance while maintaining spatial orientation for optimal drug release.

- pH Stability : Unlike acid-labile linkers (e.g., hydrazones), the ethylene glycol backbone remains stable across physiological pH ranges, ensuring controlled release only in target microenvironments.

In protein cross-linking applications, similar ethylene glycol diglycidyl ether (EGDE) derivatives have demonstrated preferential reactivity with sulfhydryl and amino groups, enabling intra- and intermolecular conjugations without impairing biological activity. This principle extends to aminoethoxy-ethoxy propanoic acid, where the amine group selectively reacts with antibody lysine residues, minimizing off-target binding.

Properties

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4.ClH/c8-2-4-12-6-5-11-3-1-7(9)10;/h1-6,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLVOHUDIXYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aminoethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation techniques.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, it may act as a linker or a functional group modifier, altering the properties of the target molecules .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key Observations :

- Ester vs. Acid : The methyl ester derivative (CAS 2445792-37-8) exhibits lower polarity, favoring membrane permeability but requiring hydrolysis for activation in biological systems .

- Aromatic vs. Aliphatic : The phenyl-containing compound (CAS 63060-94-6) introduces hydrophobicity, ideal for targeting lipophilic environments in peptide synthesis .

Physicochemical Properties

Key Observations :

Key Observations :

- PROTAC Linkers : The main compound’s ether-amine structure facilitates linker integration between E3 ligase ligands and target proteins, critical for targeted protein degradation .

- Prodrug Potential: Ester derivatives (e.g., CAS 2445792-37-8) are advantageous for oral formulations but face hydrolysis challenges in vivo .

Biological Activity

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride, also known as a derivative of aminoethoxy compounds, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Chemical Formula : C7H15NO4

- Molecular Weight : 175.20 g/mol

- CAS Number : 127457-78-7

- Structure : The compound features an amino group, which is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various physiological processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways that are crucial for cellular function.

- Signaling Pathway Modulation : The compound can influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

Case Studies

- Antitumor Activity :

- Neuroprotective Effects :

-

Inflammatory Response Modulation :

- Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Tables

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A375 (melanoma) | 5.4 | Enzyme inhibition |

| Neuroprotection | Neuronal cells | 10.0 | ROS reduction |

| Anti-inflammatory | Macrophages | 8.0 | Cytokine modulation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride, and how can purity be ensured?

- Methodology : Multi-step synthesis involving etherification of aminoethanol derivatives followed by carboxylation. For purity, employ techniques like recrystallization (using polar solvents) and chromatographic purification (e.g., reverse-phase HPLC). Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via elemental analysis (>98%) and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology : Use H/C NMR to confirm backbone structure (e.g., ethoxy and propanoic acid moieties) and FT-IR for functional groups (e.g., amine N-H stretch at ~3300 cm). For quantification, employ HPLC with UV detection (λ = 210–230 nm) and a C18 column, validated against certified reference standards (e.g., USP/EMA guidelines) .

Q. How does pH and temperature affect the solubility and stability of this compound in aqueous solutions?

- Methodology : Conduct solubility studies in buffers (pH 2–10) and at temperatures (4–50°C). Measure stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts typically exhibit enhanced solubility in neutral-to-acidic conditions but may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize synthesis?

- Methodology : Apply density functional theory (DFT) to model intermediates and transition states. Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. ICReDD’s hybrid computational-experimental approach can narrow optimal conditions (e.g., solvent selection, catalyst efficiency) .

Q. What strategies resolve discrepancies in experimental data, such as conflicting yields or unexpected byproducts?

- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., reaction time, stoichiometry). For example, a fractional factorial design can identify interactions between temperature and catalyst loading. Use ANOVA to validate statistical significance of factors .

Q. How can membrane separation technologies improve purification efficiency for this compound?

- Methodology : Evaluate nanofiltration or ultrafiltration membranes (MWCO 200–500 Da) to separate low-molecular-weight impurities. Optimize transmembrane pressure and feed concentration using response surface methodology (RSM). Compare rejection coefficients and flux rates .

Q. What in vitro toxicity profiling assays are suitable for early-stage biomedical research?

- Methodology : Use cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells. Assess membrane integrity via LDH release and oxidative stress via ROS detection (e.g., DCFH-DA probe). Dose-response curves (0.1–100 μM) can establish IC values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Characterize reactive intermediates via in-situ FT-IR or F NMR (if applicable). Cross-validate with computational mechanistic studies to identify competing pathways (e.g., SN1 vs. SN2) .

Experimental Design Considerations

- Reactor Configuration : Use continuous-flow reactors for scalable synthesis, ensuring precise control over residence time and mixing efficiency .

- Safety Protocols : Implement engineering controls (fume hoods) and personal protective equipment (PPE) per OSHA guidelines. For spills, neutralize with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.